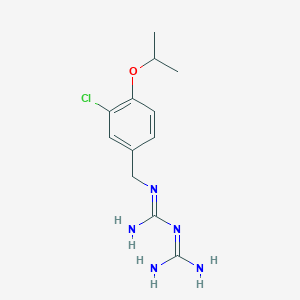![molecular formula C22H17ClFNO4 B4739433 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate
Overview
Description
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C22H17ClFNO4 This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzyl benzoate framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes nitration followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 4-methoxybenzoyl chloride to form the intermediate amide.
Esterification: Finally, the intermediate amide reacts with 3-hydroxybenzoic acid under esterification conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed to yield the corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of benzoic acid derivatives and amines.
Scientific Research Applications
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl 2-[(4-methoxybenzoyl)amino]benzoate
- 4-chlorobenzotrifluoride
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and methoxy groups on a benzyl benzoate framework makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-[(4-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-28-17-10-8-14(9-11-17)21(26)25-16-5-2-4-15(12-16)22(27)29-13-18-19(23)6-3-7-20(18)24/h2-12H,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGXBHVJFIXWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(E)-[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B4739351.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![[2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-4-chlorophenyl] methanesulfonate](/img/structure/B4739363.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)

![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4739439.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4739446.png)
![N-{1-[4-(BUTAN-2-YL)PHENYL]ETHYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4739454.png)

